Cas no 2413867-67-9 (tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate)

tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate
- EN300-26664665
- 2413867-67-9
- tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate
-
- Inchi: 1S/C11H13N3O3S/c1-11(2,3)17-10(16)14-9-12-6-4-5-7(15)13-8(6)18-9/h4-5H,1-3H3,(H,13,15)(H,12,14,16)
- InChI Key: MMJUHHUTLLCVIH-UHFFFAOYSA-N
- SMILES: S1C(=NC2C=CC(NC1=2)=O)NC(=O)OC(C)(C)C
Computed Properties
- Exact Mass: 267.06776246g/mol
- Monoisotopic Mass: 267.06776246g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 392
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 109Ų
- XLogP3: 1.6
tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26664665-0.25g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 0.25g |
$420.0 | 2023-09-12 | ||
Enamine | EN300-26664665-2.5g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 2.5g |
$894.0 | 2023-09-12 | ||
Enamine | EN300-26664665-5.0g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 5g |
$1322.0 | 2023-05-30 | ||
Enamine | EN300-26664665-0.05g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 0.05g |
$383.0 | 2023-09-12 | ||
Enamine | EN300-26664665-10g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 10g |
$1962.0 | 2023-09-12 | ||
Enamine | EN300-26664665-0.5g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 0.5g |
$438.0 | 2023-09-12 | ||
Enamine | EN300-26664665-1.0g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 1g |
$457.0 | 2023-05-30 | ||
Enamine | EN300-26664665-10.0g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 10g |
$1962.0 | 2023-05-30 | ||
Enamine | EN300-26664665-0.1g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 0.1g |
$402.0 | 2023-09-12 | ||
Enamine | EN300-26664665-1g |
tert-butyl N-{5-hydroxy-[1,3]thiazolo[5,4-b]pyridin-2-yl}carbamate |
2413867-67-9 | 1g |
$457.0 | 2023-09-12 |
tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate Related Literature
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Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034
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Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
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3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488
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Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
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Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
Additional information on tert-butyl N-{5-hydroxy-1,3thiazolo5,4-bpyridin-2-yl}carbamate
Professional Introduction to Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate (CAS No. 2413867-67-9)
Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate is a sophisticated organic compound characterized by its intricate molecular structure and significant potential in pharmaceutical research. This compound, identified by the CAS number 2413867-67-9, has garnered attention due to its unique chemical properties and promising applications in medicinal chemistry. The molecular framework of this compound incorporates a tert-butyl group, which contributes to its stability and reactivity, alongside a carbamate moiety linked to a 5-hydroxy-1,3-thiazolo[5,4-b]pyridine core. This core structure is particularly noteworthy as it combines elements of both thiazole and pyridine rings, creating a versatile scaffold for further chemical modifications and biological evaluations.
The significance of Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate lies in its potential as a precursor or intermediate in the synthesis of more complex pharmacological agents. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, such as those derived from thiazole and pyridine, due to their demonstrated efficacy in various therapeutic contexts. The presence of a hydroxyl group in the molecular structure further enhances its utility, as hydroxyl-containing compounds often exhibit enhanced bioavailability and metabolic stability.
In the realm of academic research, Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate has been explored for its potential role in developing novel therapeutic agents. Studies have indicated that the compound's unique structural features may contribute to its ability to interact with biological targets in ways that conventional drugs cannot. For instance, the combination of a thiazole ring with a pyridine moiety has been shown to enhance binding affinity to certain enzymes and receptors, making it a valuable candidate for further investigation.
The carbamate functional group in Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate also plays a crucial role in its chemical behavior. Carbamates are known for their versatility in medicinal chemistry, often serving as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). The tert-butyl group attached to the carbamate moiety adds an additional layer of stability, protecting the carbamate from unwanted hydrolysis under physiological conditions. This stability is particularly important for pharmaceutical applications where long-term bioavailability is desired.
Recent research has also delved into the pharmacokinetic properties of Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate. Studies using computational modeling and experimental techniques have provided insights into how this compound might be metabolized within the body. Understanding these metabolic pathways is essential for optimizing drug design and ensuring that the compound behaves predictably in clinical settings. The findings suggest that this compound may exhibit favorable pharmacokinetic profiles, including appropriate absorption, distribution, metabolism, and excretion (ADME) characteristics.
The potential applications of Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yl}carbamate extend beyond traditional pharmaceuticals. Researchers are exploring its use in agrochemicals and specialty chemicals where its structural features might provide novel solutions to existing challenges. For example, derivatives of this compound could be developed into new pesticides or herbicides that target specific biological pathways while minimizing environmental impact.
In conclusion,Tert-butyl N-{5-hydroxy-1,3-thiazolo[5,4-b]pyridin-2-yI}carbamate (CAS No. 2413867—67—9) represents a promising candidate for further exploration in both academic research and industrial applications。 Its unique molecular structure,comprising a combination of thiazole,pyridine,and carbamate functional groups,makes it a versatile building block for synthesizing novel therapeutic agents。 The recent studies on its pharmacokinetic properties and potential applications highlight its significance as a compound worthy of continued investigation。
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